An In-depth Technical Guide to 1-(2-(Methylthio)pyrimidin-5-yl)ethanone: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 1-(2-(Methylthio)pyrimidin-5-yl)ethanone: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(2-(methylthio)pyrimidin-5-yl)ethanone, a key heterocyclic building block. We will delve into its chemical structure, physicochemical properties, and versatile reactivity. Furthermore, this document outlines a strategic approach to its synthesis and explores its potential applications in the fields of medicinal chemistry and agrochemical research, grounded in the established reactivity of the 2-(methylthio)pyrimidine scaffold.
Chemical Structure and Properties
1-(2-(Methylthio)pyrimidin-5-yl)ethanone is a substituted pyrimidine featuring a methylthio group at the C2 position and an acetyl group at the C5 position. This unique arrangement of functional groups imparts a specific electronic character to the molecule, making it a valuable intermediate for further chemical modifications.
Chemical Structure:
Physicochemical Properties:
| Property | 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone | 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone | 1-(2-(Methylthio)pyrimidin-5-yl)ethanone (Predicted) |
| CAS Number | 66373-26-0[1][2] | 66116-82-3[3][4] | Not available |
| Molecular Formula | C8H10N2OS[1][2] | C7H7ClN2OS[3] | C7H8N2OS |
| Molecular Weight | 182.25 g/mol [1][2] | 202.66 g/mol [3] | 168.22 g/mol |
| Melting Point | 85 - 88 °C[1] | Not available | Likely a solid at room temperature |
| Boiling Point | 315.2±22.0 °C (Predicted)[5] | Not available | Expected to be high |
| Appearance | White needles[1] | Not available | Likely a crystalline solid |
| Purity | ≥ 99% (HPLC)[1] | Not available | Dependent on synthesis and purification |
| Storage | Store at 0-8°C[1] | Inert atmosphere, 2-8°C[4] | Store in a cool, dry, and well-ventilated area |
Synthesis and Methodologies
A plausible synthetic route to 1-(2-(methylthio)pyrimidin-5-yl)ethanone can be designed based on established pyrimidine chemistry. A common strategy involves the construction of the pyrimidine ring followed by functionalization. One such approach could start from a suitable precursor like 2-(methylthio)pyrimidine-5-carboxylic acid or its corresponding nitrile.
Proposed Synthetic Workflow
The following diagram illustrates a potential multi-step synthesis for 1-(2-(methylthio)pyrimidin-5-yl)ethanone. This workflow is based on analogous transformations reported for other pyrimidine derivatives.
Caption: Proposed synthetic pathways to 1-(2-(methylthio)pyrimidin-5-yl)ethanone.
Experimental Protocol Considerations
Method 1: Direct Acylation
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Reaction Setup: To a cooled, stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add acetyl chloride dropwise.
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Addition of Substrate: Add 2-(methylthio)pyrimidine to the reaction mixture at a controlled temperature.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Method 2: From a Nitrile Precursor
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Grignard Reaction: Prepare a solution of 2-(methylthio)pyrimidine-5-carbonitrile in an anhydrous etheral solvent (e.g., THF, diethyl ether). Add a solution of methylmagnesium bromide dropwise at a low temperature.
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Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Cool the reaction mixture and hydrolyze with an acidic aqueous solution.
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Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic extracts, dry over a suitable drying agent, and remove the solvent in vacuo. The resulting crude product can be purified by standard techniques such as column chromatography.
Chemical Reactivity and Derivatization
The 2-methylthio group is a key functional handle that dictates the reactivity of the pyrimidine core. It is susceptible to both nucleophilic aromatic substitution and oxidation, opening up a wide array of possibilities for derivatization.
Versatility of the Methylthio Group
The methylthio group can be readily displaced by a variety of nucleophiles, especially after oxidation to the more reactive sulfoxide or sulfone. This allows for the introduction of diverse functionalities at the C2 position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Caption: Reactivity and derivatization pathways of the 2-methylthio group.
Applications in Research and Development
Pyrimidine derivatives are a cornerstone in medicinal chemistry and agrochemical research due to their wide range of biological activities. The structural motif of 1-(2-(methylthio)pyrimidin-5-yl)ethanone makes it an attractive starting material for the synthesis of novel bioactive compounds.
Pharmaceutical Development
The pyrimidine nucleus is a common scaffold in a multitude of approved drugs. Derivatives of 2-(methylthio)pyrimidine have been investigated for a variety of therapeutic targets. For instance, compounds with this core structure have been explored as potential kinase inhibitors and for other roles in oncology research. The acetyl group at the C5 position can also be a site for further chemical elaboration to modulate the pharmacological properties of the molecule.
Agrochemical Applications
Substituted pyrimidines are also prevalent in the agrochemical industry, with applications as herbicides, fungicides, and insecticides. The 2-(methylthio)pyrimidine moiety is a known pharmacophore in some of these applications. The development of new derivatives from 1-(2-(methylthio)pyrimidin-5-yl)ethanone could lead to the discovery of novel crop protection agents with improved efficacy and selectivity.[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(2-(methylthio)pyrimidin-5-yl)ethanone is not available, the safety precautions for its close analogs should be considered. For 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone, the following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, it is prudent to handle 1-(2-(methylthio)pyrimidin-5-yl)ethanone with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
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